![molecular formula C15H16N4O3S B2704659 乙酸 2-[3-(4-甲氧基苯基)-7H-[1,2,4]三唑[3,4-b][1,3,4]噻二唑-6-基] CAS No. 565207-39-8](/img/structure/B2704659.png)

乙酸 2-[3-(4-甲氧基苯基)-7H-[1,2,4]三唑[3,4-b][1,3,4]噻二唑-6-基]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

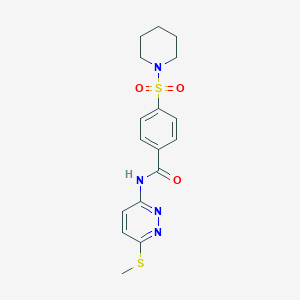

“Ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate” is a chemical compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are of prime importance due to their extensive therapeutic uses . They are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves a multicomponent reaction . For instance, Aychiluhim et al. described a one-pot multicomponent reaction of 3-(2-bromo acetyl)coumarins, and ethyl 2-(2-(aryl)hydrazono)-3-oxobutanoates to produce novel 4-(arylhydrazono)-3-methyl-1-(6-(coumarin-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5(4H)-ones .

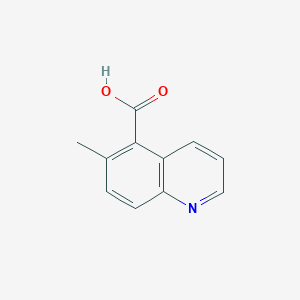

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, including “ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate”, is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This hybrid nucleus is essential due to its wide range of applications as synthetic intermediates and promising pharmaceuticals .

科学研究应用

抗肿瘤活性

Yanchenko 等人(2020 年)的一项研究重点关注了 2-[3-(4-甲氧基苯基)-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪-6-基]乙酸乙酯衍生物的合成和抗肿瘤活性的评估。这些衍生物对多种癌细胞系表现出显着的抗肿瘤活性,包括白血病、非小细胞肺癌、结肠癌、中枢神经系统癌、黑色素瘤、卵巢癌、肾癌、前列腺癌和乳腺癌。该研究强调了这些化合物作为开发新型抗癌剂的核心结构的潜力 (Yanchenko、Fedchenkova 和 Demchenko,2020 年)。

药理应用合成

Mohamed(2021 年)提出了一种 1-氨基-3-(取代苯基)-2-氰基-3H-苯并[4,5]噻唑并-[3,2-a]吡啶-4-羧酸乙酯衍生物的合成,该衍生物在结构上与 2-[3-(4-甲氧基苯基)-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪-6-基]乙酸乙酯相关。这些化合物使用不同的氰基丙烯酸酯衍生物合成,突出了它们在各种药理应用中的潜力 (Mohamed,2021 年)。

抗菌活性

El-Kazak 和 Ibrahim(2013 年)从 1,2-二氨基-5-氰基-4-(4-甲氧基苯基)-6-氧代-1,6-二氢吡啶-3-羧酸乙酯合成了一系列新化合物,其结构与所讨论的化合物类似。筛选了合成化合物的抗菌活性,证明了这种化学结构在开发抗菌剂方面的多功能性 (El-Kazak 和 Ibrahim,2013 年)。

结构和分析研究

Kaynak 等人(2010 年)对两种新型 1,2,4-三唑并[3,4-b]-1,3,4-噻二嗪衍生物进行了理论和实验结构研究,这些衍生物与所讨论的化合物密切相关。这项研究提供了分子结构和势能曲面的见解,为未来的药物设计和开发提供了有价值的信息 (Kaynak、Aytaç 和 Tozkoparan,2010 年)。

作用机制

Target of Action

Ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate is a novel compound that primarily targets neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The compound interacts with active residues of ATF4 and NF-kB proteins .

Mode of Action

The compound’s interaction with its targets results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The biochemical pathways affected by ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate include the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The compound’s interaction with these pathways results in the inhibition of ER stress, apoptosis, and inflammation .

Result of Action

The molecular and cellular effects of ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate’s action include the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 . These effects contribute to the compound’s neuroprotective and anti-inflammatory properties .

生化分析

Biochemical Properties

Similar compounds have been shown to interact with a variety of enzymes and receptors, indicating their potential role in biochemical reactions . For instance, some derivatives have shown promising dual enzyme inhibition of PARP-1 and EGFR .

Cellular Effects

While specific cellular effects of ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate are not yet reported, related compounds have demonstrated significant cytotoxic activities against certain cancer cells . They have been observed to induce apoptosis and affect cell cycle progression .

Molecular Mechanism

Similar compounds have shown to inhibit PARP-1 and EGFR, which are important targets in cancer therapy .

Temporal Effects in Laboratory Settings

The temporal effects of ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate in laboratory settings are not yet reported. Related compounds have shown stable and potent activities over time .

属性

IUPAC Name |

ethyl 2-[3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c1-3-22-13(20)8-11-9-23-15-17-16-14(19(15)18-11)10-4-6-12(21-2)7-5-10/h4-7H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCYUTHCBFOTRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{3-[(2,6-Dichlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2704576.png)

![1-(4-Fluoro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2704577.png)

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2704579.png)

![3-(3-Chlorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propanamide](/img/structure/B2704581.png)

![(E)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2704585.png)

![N-(benzo[d]thiazol-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2704594.png)

![7-(4-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2704595.png)